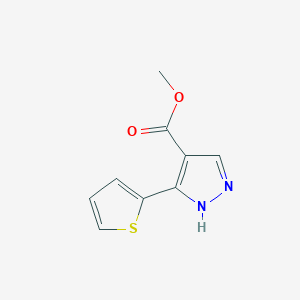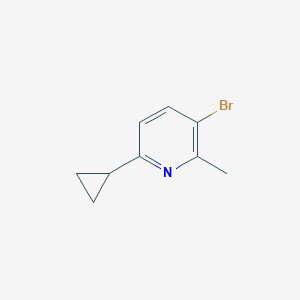
methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards cancer cells. It has also been reported to exhibit antioxidant and anti-inflammatory properties. However, further studies are required to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its high purity and yield, low toxicity, and selectivity towards cancer cells. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Future Directions
Several future directions for the study of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate include the investigation of its potential applications in drug delivery systems, the development of more efficient synthesis methods, and the study of its mechanism of action at the molecular level. Additionally, further studies are required to fully understand its biochemical and physiological effects and to evaluate its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, it has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
methyl 5-thiophen-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)6-5-10-11-8(6)7-3-2-4-14-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJTWLLKLXNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)